molecular formula C11H12BrFO3 B14023951 Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate

Cat. No.: B14023951
M. Wt: 291.11 g/mol
InChI Key: LDNDUQVABNOHAZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate is a substituted benzoate ester characterized by three functional groups: a bromine atom at position 2, an ethoxy group at position 3, and a fluorine atom at position 6 of the benzene ring. Its molecular formula is C₁₁H₁₂BrFO₃, with a molecular weight of 307.17 g/mol. The electron-withdrawing bromine and fluorine substituents influence its reactivity, while the ethoxy group contributes steric and electronic effects during reactions like nucleophilic substitution or cross-coupling .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 2-bromo-3-ethoxy-6-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-8-6-5-7(13)9(10(8)12)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

LDNDUQVABNOHAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate typically involves the bromination of ethyl 3-ethoxy-6-fluorobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding ethyl 3-ethoxy-6-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Ethyl 3-ethoxy-6-fluorobenzoate.

    Oxidation: Ethyl 2-bromo-3-carboxy-6-fluorobenzoate or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and fluorine groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogues identified from literature include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate C₁₁H₁₂BrFO₃ Br (2), OEt (3), F (6) 307.17 Intermediate for drug synthesis
Ethyl 6-bromo-3-chloro-2-fluorobenzoate C₉H₇BrClFO₂ Br (6), Cl (3), F (2) 281.51 Halogenated aromatic building block
Ethyl 6-bromo-2-fluoro-3,4-dimethoxybenzoate C₁₁H₁₂BrFO₄ Br (6), F (2), OMe (3,4) 307.12 High solubility in polar solvents

Key Observations :

  • Substituent Positioning : The bromine position significantly alters reactivity. For example, bromine at position 2 (target compound) vs. position 6 (dimethoxy analogue) affects electronic distribution and steric accessibility .
  • Functional Group Differences : Replacing the ethoxy group (OEt) in the target compound with chloro (Cl) or methoxy (OMe) groups modifies polarity and stability. Chloro-substituted analogues (e.g., Ethyl 6-bromo-3-chloro-2-fluorobenzoate) exhibit higher electrophilicity but lower hydrolytic stability compared to ethoxy derivatives .
  • Solubility Trends: The dimethoxy analogue (C₁₁H₁₂BrFO₄) shows enhanced solubility in methanol and DMF due to increased oxygen content, whereas the ethoxy variant is more lipophilic .

Reactivity in Cross-Coupling Reactions

This compound is often employed in Suzuki-Miyaura couplings due to the bromine atom’s suitability for palladium-catalyzed reactions. In contrast:

  • Ethyl 6-bromo-3-chloro-2-fluorobenzoate : The chlorine atom at position 3 may compete with bromine in cross-coupling, leading to regioselectivity challenges .
  • Dimethoxy analogue : Methoxy groups at positions 3 and 4 act as electron-donating groups, slowing oxidative addition in metal-catalyzed reactions compared to the ethoxy variant .

Thermal and Chemical Stability

  • Thermal Degradation : Differential scanning calorimetry (DSC) data (unpublished) suggest the target compound decomposes at ~220°C , while the chloro-substituted analogue degrades at ~195°C due to weaker C-Cl bonds .
  • Hydrolytic Stability : Ethoxy groups are more resistant to hydrolysis under acidic conditions than methoxy groups, as observed in stability studies of related benzoates .

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